2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione
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Overview
Description
2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-hydroxy-3-methoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is reacted with 4-hydroxy-3-methoxybenzyl bromide in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione involves its interaction with various molecular targets:
Molecular Targets: It can interact with cellular proteins, enzymes, and DNA.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. It can also induce oxidative stress in cells, leading to apoptosis or cell death.
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- Structural Differences: While these compounds share the anthracene core, they differ in their substituents, which can significantly affect their chemical properties and applications .
- Uniqueness: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is unique due to the presence of both hydroxy and methoxy groups, which can enhance its biological activity and solubility in various solvents .
Properties
CAS No. |
76092-01-8 |
---|---|
Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O4/c1-26-20-12-14(7-9-19(20)23)10-13-6-8-17-18(11-13)22(25)16-5-3-2-4-15(16)21(17)24/h2-9,11-12,23H,10H2,1H3 |
InChI Key |
IBXQIPIJNYTMOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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